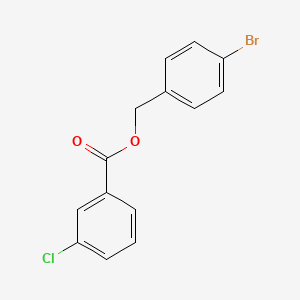

4-bromobenzyl 3-chlorobenzoate

Description

4-Bromobenzyl 3-chlorobenzoate is a halogenated aromatic ester characterized by a 4-bromobenzyl group esterified to a 3-chlorobenzoic acid moiety. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique electronic and steric properties imparted by the bromine (para-position) and chlorine (meta-position) substituents. Its structure enables participation in diverse reactions, including nucleophilic substitutions and coordination chemistry, while its halogenated aromatic system influences biological activity and physical stability .

Properties

IUPAC Name |

(4-bromophenyl)methyl 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-6-4-10(5-7-12)9-18-14(17)11-2-1-3-13(16)8-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVRTJFOFXZDOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 3-chlorobenzoate typically involves the esterification reaction between 4-bromobenzyl alcohol and 3-chlorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield 4-bromobenzyl alcohol and 3-chlorobenzoic acid.

-

Reagents :

-

Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

-

Key Observation : Basic hydrolysis proceeds faster due to stronger nucleophilicity of OH⁻ compared to H₂O in acidic conditions .

Nucleophilic Substitution at Halogen Sites

The bromine and chlorine atoms participate in substitution reactions, influenced by their positions on the aromatic rings.

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Bromine substitution | KCN in DMF, 120°C, 12 h | 4-Cyanobenzyl 3-chlorobenzoate | |

| Chlorine substitution | NH₃/EtOH, Cu catalyst, 60°C, 8 h | 4-Bromobenzyl 3-aminobenzoate |

Structural Influence :

-

The bromine at the para position exhibits higher reactivity in SNAr (nucleophilic aromatic substitution) due to reduced steric hindrance compared to the meta-chlorine .

-

Torsional strain in the benzyl group (τ₃ = −179.57° for 4-chloro derivatives) affects reaction rates by altering orbital alignment .

Reduction Reactions

Selective reduction pathways depend on the choice of reducing agents:

| Target Group | Reagent | Conditions | Product |

|---|---|---|---|

| Ester carbonyl | LiAlH₄ | THF, 0°C to RT, 2 h | 4-Bromobenzyl alcohol + 3-chlorobenzyl alcohol |

| Aromatic halogens | H₂/Pd-C (1 atm) | EtOH, 50°C, 24 h | Dehalogenated benzoate derivatives |

Key Findings :

-

Catalytic hydrogenation preferentially reduces bromine over chlorine due to weaker C–Br bond strength .

-

Microbial reduction (e.g., D. escambiense) selectively removes meta-halogens under anaerobic conditions, yielding dechlorinated products .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl systems:

| Coupling Type | Catalyst System | Conditions | Product |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C, 12 h | 4-Arylbenzyl 3-chlorobenzoate |

| Heck | Pd(OAc)₂, P(o-tolyl)₃ | DMF, 120°C, 24 h | Alkenyl-substituted benzoate derivatives |

Efficiency Metrics :

-

Suzuki coupling achieves >85% yield with electron-deficient aryl boronic acids .

-

Steric effects from the 3-chloro group reduce Heck reactivity compared to non-halogenated analogs .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Stage 1 (220–250°C) : Loss of 4-bromobenzyl group via radical cleavage.

-

Stage 2 (300–350°C) : Degradation of 3-chlorobenzoate to CO₂ and chlorinated biphenyls .

Activation Energy : Calculated at 148 kJ/mol for the first stage using Kissinger analysis .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

Homolytic C–Br bond cleavage , generating benzyl radicals.

-

Radical recombination products include dimerized esters and chlorinated biphenyl ethers .

Quantum Yield : Φ = 0.12 ± 0.03, indicating moderate photosensitivity .

Biochemical Interactions

While not a primary focus, limited studies suggest:

Scientific Research Applications

2.1. Pharmaceutical Development

4-Bromobenzyl 3-chlorobenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential anti-inflammatory and analgesic properties. For example, it has been utilized in the development of analgesics that target specific pain pathways, enhancing therapeutic efficacy while minimizing side effects .

2.2. Agrochemical Applications

In agrochemical research, this compound is used in formulating herbicides and pesticides. Its effectiveness in enhancing crop protection has been demonstrated in various studies, where it contributed to improved yields and reduced pest populations . The structure-activity relationship (SAR) studies have shown that modifications to the bromine and chlorine substituents can significantly affect herbicidal activity.

2.3. Material Science

The compound is also applied in material science for producing specialty polymers and resins. Its unique chemical structure allows for the development of materials with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve durability and resistance to environmental factors .

Analytical Chemistry Applications

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances in complex mixtures. It has been employed in various chromatographic techniques, contributing to advancements in analytical methodologies .

4.1. Synthesis of Anti-Inflammatory Agents

A case study focused on synthesizing novel anti-inflammatory agents using this compound demonstrated its effectiveness as a precursor for compounds exhibiting significant biological activity against inflammation markers .

4.2. Development of Eco-Friendly Pesticides

Another study explored the use of this compound in developing eco-friendly pesticides that minimize environmental impact while maintaining effectiveness against target pests . The research highlighted the importance of structural modifications to enhance bioactivity.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 3-chlorobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of 4-bromobenzyl alcohol and 3-chlorobenzoic acid. These products can further interact with biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Halogen Substitution and Positional Effects

- Bromine vs. Chlorine : The 4-bromobenzyl group in 4-bromobenzyl 3-chlorobenzoate exhibits greater electron-withdrawing effects compared to chloro-substituted analogs, enhancing reactivity in nucleophilic aromatic substitutions. For example, 4-bromobenzyl bromide reacts with NaCN to form 4-bromobenzyl cyanide, whereas chloro analogs like 4-chlorobenzyl bromide show slower reaction kinetics under similar conditions .

- Substitution Position: In benzimidazole-thioquinoline derivatives, para-substituted bromine (4-bromobenzyl) significantly improves α-glucosidase inhibitory activity (IC50 = 28.0 μM) compared to ortho-bromine (IC50 = 663.7 μM for 2-chlorobenzyl) or meta-chlorine (IC50 = 48.2 μM for 3-chlorobenzyl). This highlights the critical role of halogen position in biological interactions .

Physical and Chemical Properties

Stability and Degradation

- Thermal Stability: The 4-bromobenzyl group enhances thermal stability in liquid crystals, with nematic phase transitions observed at higher temperatures compared to non-halogenated or chloro-substituted compounds .

Crystallographic and Structural Insights

- Crystal Packing: In benzimidazole derivatives, 4-bromobenzyl groups form weak intramolecular Br⋯Br interactions and dihedral angles of 50.72°–89.05°, influencing crystal lattice stability. Chlorinated analogs lack such pronounced halogen-halogen interactions .

Liquid Crystal Technology

Pharmaceutical Potential

- The 4-bromobenzyl moiety enhances inhibitory potency against α-glucosidase, a target for diabetes management, outperforming chloro- and dichloro-substituted derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromobenzyl 3-chlorobenzoate?

Answer:

- Esterification via coupling agents : React 4-bromobenzyl alcohol with 3-chlorobenzoic acid using carbodiimide reagents (e.g., DCC or EDCl) in anhydrous dichloromethane. Monitor reaction progress via TLC .

- Schlenk techniques : For moisture-sensitive intermediates (e.g., benzyl halides), use inert gas atmospheres to prevent hydrolysis .

- Purification : Recrystallize using ethanol/water mixtures or isolate via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted benzene rings) and ester carbonyl signals (δ ~168–170 ppm). Compare with analogs like 4-bromobenzamide or 3-chlorobenzoic acid derivatives .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 325 (C₁₄H₁₀BrClO₂) and fragments corresponding to bromobenzyl or chlorobenzoyl moieties .

- IR spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of hydroxyl groups .

Advanced: How can researchers resolve low yields caused by competing side reactions (e.g., hydrolysis or elimination)?

Answer:

- Optimize reaction conditions : Use anhydrous solvents (e.g., THF or DMF), lower temperatures (0–5°C), and catalytic DMAP to enhance esterification efficiency .

- Monitor intermediates : Employ HPLC or in situ IR to detect hydrolysis byproducts (e.g., free carboxylic acids) and adjust reagent stoichiometry .

- Inert atmosphere : Use nitrogen/argon to minimize moisture-induced degradation of benzyl halide precursors .

Advanced: How to address discrepancies in reported melting points or solubility data?

Answer:

- Purity assessment : Recrystallize the compound multiple times and analyze via DSC to detect polymorphic variations .

- Solubility testing : Compare data across solvents (e.g., DMSO, ethanol) using gravimetric methods. CRC Handbook solubility tables for bromo/chloro analogs (e.g., 4-bromobenzoic acid) provide reference values .

- Contaminant analysis : Use GC-MS to identify trace impurities (e.g., unreacted 3-chlorobenzoic acid) that alter physical properties .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats to avoid skin/eye contact. Refer to SDSs for related bromobenzyl/chlorobenzoyl compounds .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .

- Emergency measures : Rinse contaminated skin with water immediately; consult SDSs for first-aid guidelines .

Advanced: What mechanistic insights exist for its esterification pathways?

Answer:

- Kinetic studies : Use isotopic labeling (e.g., ¹⁸O in benzyl alcohol) to track nucleophilic acyl substitution mechanisms .

- Computational modeling : Apply DFT calculations to assess activation energies for competing pathways (e.g., SN2 vs. carbocation intermediates) .

- Byproduct analysis : Identify elimination products (e.g., alkenes) via GC-MS to infer reaction mechanisms under acidic/basic conditions .

Basic: What purification methods are most effective for isolating high-purity product?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) based on solubility trends of brominated aromatics .

- Column chromatography : Optimize silica gel columns with hexane/ethyl acetate (4:1) gradients, monitoring fractions via TLC .

- HPLC purity check : Use a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity .

Advanced: How does the compound degrade under varying pH or UV light?

Answer:

- Stability studies : Expose solutions to UV light (254 nm) or acidic/basic conditions (pH 2–12) for 24–72 hours. Analyze degradation products (e.g., hydrolysis to 3-chlorobenzoic acid) via LC-MS .

- Kinetic profiling : Determine half-life using Arrhenius plots under accelerated thermal stress (40–60°C) .

Basic: What analytical techniques quantify this compound in complex mixtures?

Answer:

- HPLC-UV : Use a reverse-phase C18 column (λ = 210–280 nm) with acetonitrile/water eluent. Calibrate with standards of known concentration .

- GC-MS : Suitable for volatile derivatives (e.g., silylated esters). Compare retention times with authentic samples .

Advanced: What role does this compound play in synthesizing bioactive molecules?

Answer:

- Pharmaceutical intermediates : Serve as a precursor for kinase inhibitors or antimicrobial agents by modifying substituents (e.g., replacing bromine with amino groups) .

- Agrochemical applications : Explore its use in synthesizing herbicides via cross-coupling reactions (e.g., Suzuki-Miyaura with pyridyl boronic acids) .

- Material science : Investigate its incorporation into liquid crystals or polymers for enhanced thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.